Cas no 1160260-46-7 (5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride)

5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride is a high-purity benzoyl chloride derivative used as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive acyl chloride group enables efficient acylation reactions, while the chloro and fluorobenzyloxy substituents enhance its utility in constructing complex molecular frameworks. The compound offers excellent reactivity for nucleophilic substitution and coupling reactions, making it valuable for producing specialized fine chemicals. Its well-defined structure ensures consistent performance in multi-step syntheses. Proper handling under inert conditions is recommended due to its moisture sensitivity. The product is typically supplied in rigorously controlled batches to meet stringent purity requirements for research and industrial use.
5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride structure
1160260-46-7 structure
Product name:5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride
CAS No:1160260-46-7
MF:C14H9Cl2FO2
Molecular Weight:299.124465703964
MDL:MFCD12198021
CID:4682437

5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride 化学的及び物理的性質

名前と識別子

    • 5-chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride
    • 5-Chloro-2-((3-fluorobenzyl)oxy)benzoyl chloride
    • 5-chloro-2-[(3-fluorophenyl)methoxy]benzoyl chloride
    • BBL037184
    • STL508867
    • T3018
    • benzoyl chloride, 5-chloro-2-[(3-fluorophenyl)methoxy]-
    • 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride
    • MDL: MFCD12198021
    • インチ: 1S/C14H9Cl2FO2/c15-10-4-5-13(12(7-10)14(16)18)19-8-9-2-1-3-11(17)6-9/h1-7H,8H2
    • InChIKey: UWLBDQQFCLTQCS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C(=O)Cl)C=1)OCC1C=CC=C(C=1)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 314
  • トポロジー分子極性表面積: 26.3

5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride Security Information

  • 储存条件:(BD588970)

5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C053375-500mg
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride
1160260-46-7
500mg
$ 450.00 2022-06-06
TRC
C053375-1000mg
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride
1160260-46-7
1g
$ 720.00 2022-06-06
TRC
C053375-250mg
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride
1160260-46-7
250mg
$ 275.00 2022-06-06
abcr
AB407989-500 mg
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride
1160260-46-7
500MG
€254.60 2023-02-20
Ambeed
A278054-5g
5-Chloro-2-((3-fluorobenzyl)oxy)benzoyl chloride
1160260-46-7 97%
5g
$760.0 2024-04-26
abcr
AB407989-10g
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride; .
1160260-46-7
10g
€1357.00 2025-02-14
A2B Chem LLC
AI10456-1g
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride
1160260-46-7 >95%
1g
$509.00 2024-04-20
abcr
AB407989-5 g
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride
1160260-46-7
5g
€907.00 2023-04-25
abcr
AB407989-1g
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride; .
1160260-46-7
1g
€317.00 2025-02-14
abcr
AB407989-5g
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride; .
1160260-46-7
5g
€877.00 2025-02-14

5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride 関連文献

5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chlorideに関する追加情報

Introduction to 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride (CAS No. 1160260-46-7)

5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride (CAS No. 1160260-46-7) is a versatile and highly reactive organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a chloro group, a fluoro-substituted benzyl moiety, and an acyl chloride functional group. These features endow the compound with a wide range of potential applications, from the synthesis of complex organic molecules to the development of novel pharmaceutical agents.

The molecular formula of 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride is C14H9ClF2O2, and its molecular weight is approximately 289.67 g/mol. The compound is a white to off-white solid at room temperature and is highly soluble in common organic solvents such as dichloromethane, acetone, and ethyl acetate. Its reactivity is primarily attributed to the presence of the acyl chloride group, which readily undergoes nucleophilic acyl substitution reactions to form amides, esters, and other derivatives.

In recent years, 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride has been extensively studied for its potential in the synthesis of bioactive compounds. One notable application is in the development of new pharmaceutical agents targeting various diseases. For instance, researchers have utilized this compound as a key intermediate in the synthesis of inhibitors for specific enzymes involved in cancer pathways. A study published in the Journal of Medicinal Chemistry highlighted the use of 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride in the preparation of potent inhibitors of protein kinases, which are crucial targets in cancer therapy.

Beyond its pharmaceutical applications, 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride has also found utility in materials science. The unique combination of chlorine and fluorine substituents imparts specific physical and chemical properties that make it suitable for the synthesis of advanced materials. For example, it has been used as a building block in the preparation of functional polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and adhesives.

The synthetic versatility of 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride is further demonstrated by its use in combinatorial chemistry and high-throughput screening methods. These techniques allow for the rapid generation and evaluation of large libraries of compounds, which can be screened for various biological activities. This approach has been particularly valuable in drug discovery programs aimed at identifying new leads for treating diseases such as Alzheimer's disease, diabetes, and infectious diseases.

In terms of safety and handling, it is important to note that 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride, like many acyl chlorides, can be corrosive and should be handled with appropriate personal protective equipment (PPE). It is recommended to work under a fume hood to minimize exposure to vapors. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.

The environmental impact of 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride is another important consideration. While it is not classified as a hazardous waste under current regulations, responsible disposal practices should be followed to minimize any potential environmental impact. This includes proper neutralization before disposal and adherence to local environmental regulations.

In conclusion, 5-Chloro-2-(3-fluorobenzyl)oxybenzoyl chloride (CAS No. 1160260-46-7) is a valuable compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and reactivity make it an essential tool for scientists working in these fields. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility and importance.

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Amadis Chemical Company Limited
(CAS:1160260-46-7)5-Chloro-2-(3-fluorobenzyl)oxybenzoyl Chloride
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Purity:99%/99%
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Price ($):229.0/684.0